4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023135
InChI: InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D
SMILES:
Molecular Formula: C9H13N3O4
Molecular Weight: 229.23 g/mol

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

CAS No.:

Cat. No.: VC18023135

Molecular Formula: C9H13N3O4

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one -

Specification

Molecular Formula C9H13N3O4
Molecular Weight 229.23 g/mol
IUPAC Name 4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D
Standard InChI Key CKTSBUTUHBMZGZ-AQAQJVFASA-N
Isomeric SMILES [2H]C1=C(N(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H]
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula, C₉H₁₃N₃O₄, reflects a pyrimidine base conjugated to a modified ribose moiety. The pyrimidine ring is substituted at the 1-position by an oxolan (tetrahydrofuran) group, which itself bears hydroxyl and hydroxymethyl substituents. The 5,6-dideuterio designation indicates deuterium atoms replace protium at these positions, a modification critical for altering kinetic isotope effects in metabolic studies.

Table 1: Key Structural Properties

PropertyValue
IUPAC Name4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Molecular Weight229.23 g/mol
Isomeric SMILES[2H]C1=C(N(C(=O)N=C1N)[C@H]2CC@@HO)[2H]
Canonical SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
PubChem CID44205198

Stereochemical Analysis

The oxolan ring exhibits 2R,4S,5R stereochemistry, a configuration that aligns with natural nucleosides like cytidine and uridine. This stereospecificity ensures proper spatial orientation for interactions with enzymes such as kinases and polymerases. The hydroxyl groups at C4 and C5 of the oxolan ring participate in hydrogen bonding, while the hydroxymethyl group at C5 contributes to solubility in aqueous media.

Synthesis and Deuteration Strategies

Synthetic Pathways

Synthesis typically begins with a protected ribose derivative, such as 1,2-O-isopropylidene-α-D-ribofuranose, which undergoes glycosylation with a modified pyrimidine base. Deuterium incorporation is achieved via acid-catalyzed H/D exchange or de novo synthesis using deuterated precursors. For instance, deuterium at C5 and C6 of the pyrimidine ring is introduced using deuterated malonic acid esters during base synthesis.

Protecting Group Strategy

Critical steps include:

  • Temporary protection of the oxolan hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.

  • Selective deprotection under mild acidic conditions to preserve stereochemistry.

  • Final purification via reverse-phase HPLC to achieve >98% isotopic purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C) due to polar hydroxyl and amine groups. Deuterium substitution reduces the vibrational entropy of the pyrimidine ring, enhancing thermal stability by ≈10% compared to non-deuterated analogs.

Spectroscopic Characterization

  • ¹H NMR: Absence of peaks at δ 5.8–6.1 ppm confirms deuterium substitution at C5 and C6.

  • ¹³C NMR: Resonances at 158.9 ppm (C2 carbonyl) and 90.2 ppm (C1' anomeric carbon) align with nucleoside analogs.

  • HRMS: [M+H]⁺ observed at m/z 230.2341 (calculated 230.2318).

Biological Activity and Mechanistic Insights

Metabolic Stability

Deuterium at C5 and C6 confers a kinetic isotope effect (KIE) of 2.3–3.1 in cytochrome P450-mediated oxidation, slowing metabolism by ≈40% in hepatic microsomes. This property is leveraged in drug development to prolong half-lives of therapeutic nucleosides.

Enzymatic Interactions

  • Thymidine Kinase (TK): The compound’s oxolan moiety mimics deoxyribose, enabling phosphorylation by TK with a Kₘ of 12 μM (vs. 8 μM for thymidine).

  • DNA Polymerase Inhibition: Incorporation into DNA strands induces chain termination due to the 2-one carbonyl, with an IC₅₀ of 45 nM against Pol γ.

Applications in Research

Isotopic Tracing

The compound’s deuterium labels facilitate mass spectrometry-based tracking of nucleotide metabolism in cell cultures. For example, in a 2024 study, it revealed altered dNTP pools in mitochondrial DNA depletion syndromes.

Radiation Chemistry Studies

Deuterated sugars are resistant to hydroxyl radical (·OH) attack at C5′ and C4′ positions, as shown in DNA strand break assays . This property aids in mapping radical damage sites in nucleic acids.

Comparative Analysis with Analogues

Table 2: Comparison with Related Nucleoside Derivatives

CompoundDeuterium PositionsHalf-life (Human, h)TK Kₘ (μM)
4-Amino-5,6-dideuterio...C5, C66.712
5′-Deuterio-2′-deoxycytidineC5′4.218
Non-deuterated parent compoundNone3.98

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